![molecular formula C17H15ClN4O2S B2469957 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide CAS No. 896324-72-4](/img/structure/B2469957.png)
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide” is a chemical compound with the molecular formula C16H13ClN4O2S and a molecular weight of 360.82. It is a derivative of 1,3,5-triazine, which is known to exhibit various biological activities such as antimicrobial, antimalarial, anti-cancer, and anti-viral properties .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives, like the compound , often involves the replacement of chloride ions in cyanuric chloride . The synthesis can be achieved by conventional methods or using microwave irradiation, which tends to yield the desired products in less time, with good yield and higher purity .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available sources, it’s known that triazine derivatives can participate in a variety of reactions. For instance, DMTMM, a triazine derivative, is commonly used for the activation of carboxylic acids, particularly for amide synthesis .Scientific Research Applications
Synthesis and Structural Elucidation
The synthesis and structural elucidation of compounds related to the query compound have been extensively studied. For instance, a series of N-aryl-acetamide derivatives, synthesized through the condensation of various heterocyclic thiols with chloroacetamides, have shown a wide range of biological activities, including antimicrobial properties. These activities highlight the importance of structural elucidation, such as NMR, MASS, and IR spectra, in understanding the compound's potential applications (Mahyavanshi et al., 2011).
Biological Activities and Potential Applications
Compounds with structures similar to the query compound have been investigated for their biological activities, particularly as antimicrobial and anticancer agents. The exploration of such compounds includes assessing their efficacy against various bacterial and fungal strains, highlighting their potential as leads for developing new therapeutic agents. For example, derivatives incorporating the 1,2,4-triazole moiety have exhibited promising antibacterial and antifungal activities, underscoring the significance of these compounds in scientific research aimed at discovering new drugs (Gouda et al., 2010).
Advanced Applications in Medicinal Chemistry
The ongoing research into compounds structurally related to the query compound also involves their potential application in medicinal chemistry, particularly in the synthesis of compounds with anti-inflammatory, analgesic, and antitumor properties. This research area is crucial for the development of novel therapeutic agents that can address unmet medical needs, thereby highlighting the importance of these compounds in advancing scientific knowledge and contributing to public health (Fahim & Ismael, 2021).
properties
IUPAC Name |
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c1-2-11-3-6-13(7-4-11)19-15(23)10-25-16-20-14-8-5-12(18)9-22(14)17(24)21-16/h3-9H,2,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIAMKWVJTUQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Ethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2469874.png)
![5-((4-Benzylpiperidin-1-yl)(2-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2469875.png)
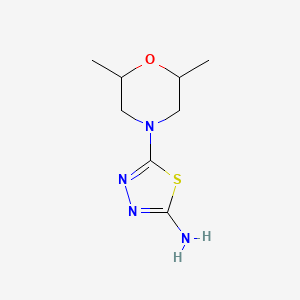
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2469878.png)
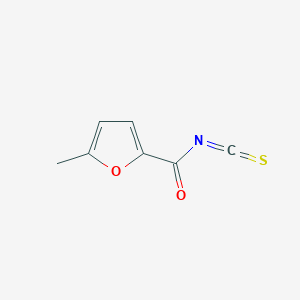
![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2469880.png)

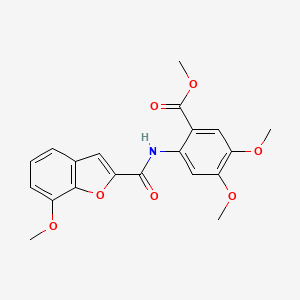
![2-[(4-fluorophenyl)sulfanyl]-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2469889.png)
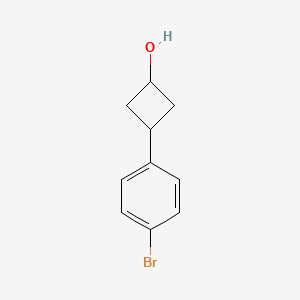
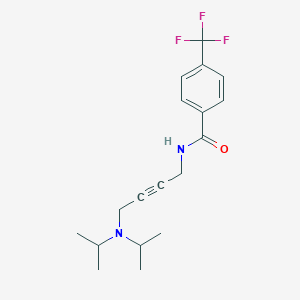
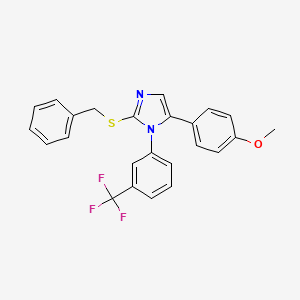
![3-[[1-[(E)-3-Phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2469894.png)
